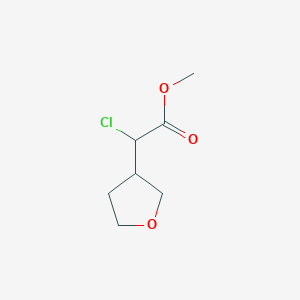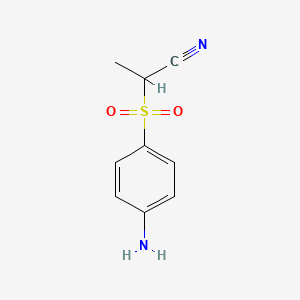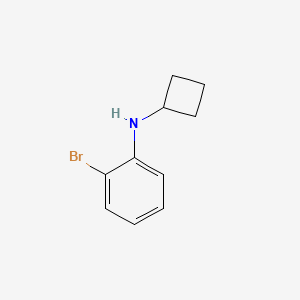![molecular formula C12H16BrN B1527361 [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine CAS No. 1223714-50-8](/img/structure/B1527361.png)
[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine
Vue d'ensemble
Description
“[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine” is a complex organic compound. It contains a cyclopropyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The compound also contains a bromophenyl group and an ethylamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and different types of reactions. For instance, the bromophenyl group could be introduced through a free radical bromination of alkyl benzenes . The cyclopropyl group might be formed through a series of reactions involving cycloalkanes . The ethylamine group could be introduced through a reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclopropyl ring, the bromophenyl group, and the ethylamine group. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The bromophenyl group consists of a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom attached . The ethylamine group consists of a two-carbon chain (the ethyl part) with an amine group (NH2) attached .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atoms in the bromophenyl group could be replaced through nucleophilic substitution reactions . The compound could also participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, compounds with bromine atoms tend to have higher densities and boiling points than similar compounds without bromine . The presence of the cyclopropyl ring could also affect the compound’s properties, as cycloalkanes have unique physical and chemical properties .Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) have been extensively studied for their efficacy in degrading nitrogen-containing hazardous compounds, which are commonly found in various industries. These compounds, including aromatic amines and pesticides, are resistant to conventional degradation processes. AOPs, through mechanisms involving ozone, Fenton processes, and photocatalysis, offer pathways for the mineralization and effective degradation of such compounds, potentially relevant to the degradation or transformation of complex structures like "[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine" in environmental or industrial contexts (Bhat & Gogate, 2021).
Metalloporphyrin-Catalyzed Functionalization of C-H Bonds
The functionalization of C-H bonds represents a critical area of research in organic synthesis and chemical transformations. Metalloporphyrin catalysts have been shown to facilitate a variety of reactions, including hydroxylation, amination, and carbenoid insertion, with high regio-, diastereo-, or enantioselectivity. This approach could be applicable to the selective modification of complex molecules like "[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine," enabling the synthesis of novel derivatives with potential biological or material applications (Che et al., 2011).
Synthesis and Structural Analysis of Novel Compounds
Research on the synthesis and structural characterization of novel compounds, such as substituted thiazolidin-4-ones, demonstrates the ongoing interest in developing new chemical entities with potential therapeutic or material science applications. Similar methodologies could be applied to "[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine" to explore its chemical reactivity, structural transformations, and potential as a precursor for more complex molecules (Issac & Tierney, 1996).
Safety And Hazards
Orientations Futures
Future research could explore the synthesis of this compound and its potential uses. For example, it could be used as a reagent in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . Further studies could also investigate the physical and chemical properties of this compound and similar compounds, which could provide valuable information for their potential applications.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-N-(cyclopropylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-3-1-2-10(8-12)6-7-14-9-11-4-5-11/h1-3,8,11,14H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTQCPOXODHCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)
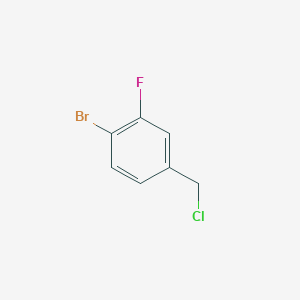
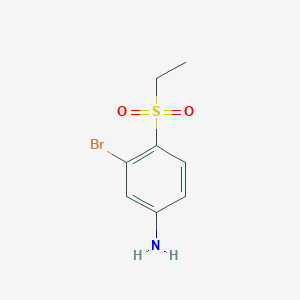
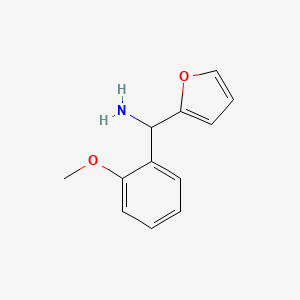
amine](/img/structure/B1527288.png)
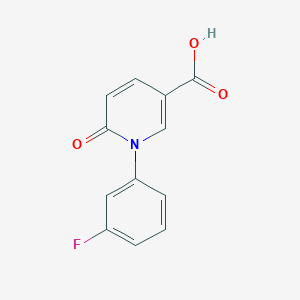
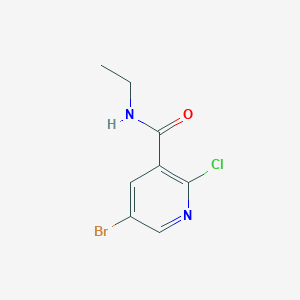
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)
